molecular formula C15H15N3O2 B13269844 3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid

3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid

Cat. No.: B13269844
M. Wt: 269.30 g/mol
InChI Key: YLPRUAHJQOJRKP-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of benzoimidazo[1,2-a]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with substituted chalcones in the presence of a catalytic amount of piperidine under microwave irradiation . This reaction is followed by further functionalization to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as the use of Brønsted acidic ionic liquids as recyclable catalysts under solvent-free conditions, have been employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a COX-2 inhibitor and its cytotoxic effects on cancer cells make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-a]benzimidazol-3-yl)propanoic acid

InChI

InChI=1S/C15H15N3O2/c1-9-11(7-8-14(19)20)10(2)18-13-6-4-3-5-12(13)17-15(18)16-9/h3-6H,7-8H2,1-2H3,(H,19,20)

InChI Key

YLPRUAHJQOJRKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)CCC(=O)O

Origin of Product

United States

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